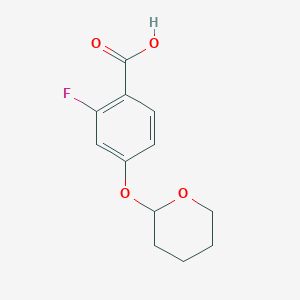

2-fluoro-4-(oxan-2-yloxy)benzoicacid

Description

Classification within Fluorinated Benzoic Acid Derivatives

2-Fluoro-4-(oxan-2-yloxy)benzoic acid belongs to the broad class of fluorinated benzoic acid derivatives. This classification is based on its core molecular structure, which is a benzoic acid molecule that has been modified with specific substituents.

The fundamental components of its structure are:

A Benzoic Acid Core: This consists of a benzene (B151609) ring attached to a carboxylic acid (-COOH) group. This group is a primary site for chemical reactions such as esterification or amidation.

A Fluoro-Substituent: A fluorine atom is attached to the benzene ring at the 2-position (ortho to the carboxylic acid). The inclusion of fluorine is a common strategy in medicinal chemistry and materials science to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. ossila.comchemimpex.com

An Oxan-2-yloxy Group: This group, also known as a tetrahydropyranyloxy (OTHP) group, is an ether linkage at the 4-position (para to the carboxylic acid). The oxane ring is attached via its 2-position to the phenolic oxygen. This specific group is widely recognized in organic synthesis as a robust protecting group for hydroxyl functionalities. It is stable under a variety of reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the original hydroxyl group for subsequent chemical transformation.

The compound is therefore a para-substituted hydroxybenzoic acid where the hydroxyl group is protected as a THP ether, and the ring is further substituted with a fluorine atom. This multi-functional arrangement is key to its utility in synthesis.

Table 1: Chemical Properties of 2-Fluoro-4-(oxan-2-yloxy)benzoic acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃FO₄ |

| Molecular Weight | 240.23 g/mol |

| CAS Number | 2139971-88-1 |

| Classification | Fluorinated Benzoic Acid Derivative, Aromatic Carboxylic Acid |

Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The primary significance of 2-fluoro-4-(oxan-2-yloxy)benzoic acid lies in its role as a versatile synthetic intermediate. In organic synthesis, "building blocks" are relatively simple molecules that can be combined to construct larger, more complex target structures. This compound is highly valued because it offers several strategic advantages for chemists.

The versatility of this building block stems from its distinct functional groups:

The Carboxylic Acid: This group serves as a primary reactive handle, allowing the molecule to be readily incorporated into larger structures through reactions like amide or ester bond formation.

The Fluorine Atom: The ortho-fluorine substituent can influence the reactivity of the adjacent carboxylic acid group and introduce unique properties into the final product. Halogen bonding involving fluorine can enhance the binding affinity of a molecule to biological targets, a desirable trait in drug discovery. ossila.com

The Protected Hydroxyl Group: The oxan-2-yloxy group masks a reactive phenol (B47542). This protection allows chemists to perform reactions on the carboxylic acid group without interference from the hydroxyl group. Once the desired modifications are made, the protecting group can be removed to unmask the phenol, making it available for a new set of chemical reactions, such as etherification or coupling reactions.

This combination of a reactive site, a modulating element, and a protected reactive site makes 2-fluoro-4-(oxan-2-yloxy)benzoic acid a powerful tool. It allows for a programmed, step-wise assembly of complex molecules. For instance, fluorinated benzoic acid derivatives are widely used as precursors in the synthesis of Active Pharmaceutical Ingredients (APIs), liquid crystals, and agrochemicals. chemimpex.comossila.comontosight.ai Specifically, 2-fluoro-4-(oxan-2-yloxy)benzoic acid has been identified as a component in the development of novel polymerizable compounds, indicating its utility in the field of materials science. molaid.com

Table 2: Structural Features and Synthetic Advantages

| Structural Feature | Synthetic Role/Advantage |

|---|---|

| Carboxylic Acid Group | Primary point of attachment for building larger molecules (e.g., amides, esters). |

| Fluorine Atom | Modulates electronic properties, metabolic stability, and potential for halogen bonding in the final product. ossila.com |

| Oxan-2-yloxy (THP ether) Group | Acts as a stable protecting group for a phenol, enabling selective, multi-step synthesis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(oxan-2-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c13-10-7-8(4-5-9(10)12(14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETGAWNRCYKXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Oxan 2 Yloxy Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 2-fluoro-4-(oxan-2-yloxy)benzoic acid, reveals the most logical disconnection points for its synthesis. The ether linkage of the oxan-2-yloxy group is the most evident point for a strategic break. This disconnection simplifies the target molecule into two key precursors: a functionalized fluorobenzoic acid scaffold and the precursor to the oxan-2-yloxy moiety.

Figure 1: Retrosynthetic disconnection of 2-fluoro-4-(oxan-2-yloxy)benzoic acid, identifying 2-fluoro-4-hydroxybenzoic acid and 3,4-dihydro-2H-pyran (DHP) as the primary precursors.

The primary precursor for the core aromatic structure is 2-fluoro-4-hydroxybenzoic acid . ossila.comchemimpex.com This intermediate already contains the necessary fluorine atom at the ortho-position and the hydroxyl group at the para-position relative to the carboxylic acid. The synthesis of this key intermediate can be achieved through several routes.

One common and efficient method starts with 2,4-difluorobenzoic acid . In this approach, a nucleophilic aromatic substitution reaction is employed where the fluorine atom at the para-position is selectively replaced by a hydroxyl group. This regioselectivity is driven by the electronic activation provided by the ortho-fluorine and the para-carboxyl group. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com

Alternative precursors for related fluorinated aromatics can include 3-fluorophenol , which can be functionalized through bromination, Grignard reagent formation, and subsequent reaction with a carboxyl source like carbon dioxide or dimethylformamide (DMF) followed by oxidation to introduce the necessary functional groups. google.com

The oxan-2-yloxy group, also known as the tetrahydropyranyl (THP) group, is a widely used protecting group for alcohols and phenols. rsc.orgresearchgate.net The direct precursor and reagent for introducing this moiety is 3,4-dihydro-2H-pyran (DHP) . organic-chemistry.orgnih.gov DHP is a cyclic vinyl ether that readily reacts with hydroxyl groups under acidic conditions to form a stable acetal, the THP ether. rsc.org

Regioselective Functionalization Approaches

The successful synthesis of the target compound hinges on the precise and controlled introduction of substituents at specific positions on the benzoic acid ring.

Achieving ortho-fluorination on a benzoic acid framework can be approached in several ways. A common strategy is to begin with a precursor that already contains the fluorine atom in the desired position. For instance, starting materials like 2-fluoroaniline can be converted to the corresponding benzoic acid through diazotization followed by a Sandmeyer-type reaction.

More advanced, modern methods for C-F bond formation include decarboxylative fluorination. researchgate.netacs.org These techniques can convert a carboxylic acid group into a fluorine atom. For example, a photoinduced, copper-catalyzed decarboxylative fluorination of benzoic acids provides a route to aryl fluorides under mild conditions, overcoming the high temperatures often required in traditional methods. acs.orgorganic-chemistry.org

The functionalization at the para-position primarily involves the introduction of the hydroxyl group that will subsequently be protected. As mentioned previously, the synthesis of 2-fluoro-4-hydroxybenzoic acid from 2,4-difluorobenzoic acid is a prime example of selective para-elaboration. chemicalbook.com

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The fluorine atom at the C4 position (para to the carboxyl group) is more susceptible to nucleophilic attack by hydroxide ions than the fluorine at the C2 position. This is due to the combined electron-withdrawing effects of the carboxyl group and the ortho-fluorine, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution at the para-position.

Table 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid from 2,4-Difluorobenzoic Acid

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,4-Difluorobenzoic acid | Sodium hydroxide (NaOH) | Dimethyl sulfoxide (DMSO) | 130°C | ~8 hours | 90% | chemicalbook.com |

Formation of the Oxan-2-yloxy Ether Linkage: Protecting Group Chemistry

The final step in the synthesis is the formation of the ether linkage between the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid and the oxanyl moiety. This reaction is a classic example of protecting group chemistry, where the tetrahydropyranyl (THP) group is installed to mask the reactive phenol (B47542). organic-chemistry.orgresearchgate.net

The reaction involves the acid-catalyzed addition of the phenolic hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP). nih.gov The THP ether is stable under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases, making it a robust protecting group in multi-step synthesis. organic-chemistry.orgresearchgate.net

A variety of acid catalysts can be employed to facilitate this transformation, ranging from strong protic acids to Lewis acids and solid-supported catalysts. The choice of catalyst can influence reaction times, yields, and compatibility with other functional groups in the molecule.

Table 2: Selected Catalysts for the Tetrahydropyranylation of Phenols

| Catalyst | Solvent | Conditions | Reference |

| p-Toluenesulfonic acid (PTSA) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | nih.gov |

| Bismuth triflate (Bi(OTf)₃) | Solvent-free | Room Temperature | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Dichloromethane (CH₂Cl₂) | Room Temperature | researchgate.net |

| Silica-supported perchloric acid (HClO₄-SiO₂) | Solvent-free | Room Temperature | organic-chemistry.org |

| 2,4,6-Trichloro organic-chemistry.orgorganic-chemistry.orgtubitak.gov.trtriazine (TCT) | Acetonitrile (CH₃CN) | Room Temperature | tubitak.gov.tr |

| Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) | Dichloromethane (CH₂Cl₂) | Reflux | tandfonline.com |

The formation of the THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the substrate is already chiral. organic-chemistry.org However, for an achiral substrate like 2-fluoro-4-hydroxybenzoic acid, this results in a racemic mixture of the final product.

Principles of Hydroxyl Protection using Dihydropyran (THP)

In multi-step organic synthesis, the protection of reactive functional groups like hydroxyl groups is a fundamental strategy. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols due to its ease of introduction, general stability under a variety of non-acidic conditions, and straightforward removal. nih.gov The THP group is stable in the presence of organometallic reagents, hydrides, and under strongly basic, alkylating, or acylating conditions. organic-chemistry.orgresearchgate.net

The protection reaction involves the acid-catalyzed addition of a hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP). total-synthesis.comwikipedia.org The mechanism proceeds via the activation of DHP by an acid catalyst, which protonates the double bond to form a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.com This electrophilic cation is then attacked by the nucleophilic hydroxyl group of the substrate (e.g., 2-fluoro-4-hydroxybenzoic acid). total-synthesis.com A final deprotonation step regenerates the acid catalyst and yields the tetrahydropyranyl ether, which is technically an acetal. total-synthesis.com The formation of this THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

Reaction Conditions and Catalysis for Tetrahydropyranylation

The tetrahydropyranylation of hydroxyl groups can be achieved under various conditions using a diverse range of catalysts. nih.gov The choice of catalyst and solvent is crucial for optimizing reaction efficiency, particularly for acid-sensitive substrates. organic-chemistry.org

Homogeneous Catalysis: Protic acids such as p-toluenesulfonic acid (p-TSA) and Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are traditionally used to catalyze this reaction. nih.gov Pyridinium p-toluenesulfonate (PPTS), a milder acidic catalyst, is often employed for substrates that are sensitive to stronger acids. total-synthesis.com Other effective Lewis acid catalysts include bismuth triflate, zirconium tetrachloride, and indium triflate. organic-chemistry.orgresearchgate.nettubitak.gov.tr

Heterogeneous Catalysis: To overcome issues associated with the handling, disposal, and corrosive nature of homogeneous acid catalysts, significant research has focused on developing solid acid catalysts. conicet.gov.artandfonline.com These catalysts are often more environmentally benign, easier to separate from the reaction mixture, and can be recycled and reused. nih.gov Examples include:

Clays and Zeolites: Montmorillonite K-10 clay and various zeolites (e.g., H-beta) have proven to be effective catalysts. nih.govorganic-chemistry.org

Supported Acids: Sulfuric acid adsorbed on silica (B1680970) gel and ammonium (B1175870) bisulfate supported on silica (NH₄HSO₄@SiO₂) are efficient and recyclable options. conicet.gov.arnih.gov

Heteropolyacids (HPAs): Superacidic HPAs, such as Wells-Dawson (H₆P₂W₁₈O₆₂) and Preyssler-type (H₁₄[NaP₅W₃₀O₁₁₀]) acids, can be used in bulk or supported on silica to promote the reaction with high efficiency. conicet.gov.artandfonline.com

Reaction conditions typically involve stirring the alcohol or phenol with a slight excess of DHP in the presence of a catalytic amount of acid. conicet.gov.ar Dichloromethane (CH₂Cl₂) and toluene (B28343) are common solvents, though greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed. conicet.gov.arnih.govbeilstein-journals.org Many procedures are effective at room temperature, leading to high yields in a relatively short time. tubitak.gov.trconicet.gov.ar

| Catalyst | Substrate Type | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Alcohols, Phenols | Dichloromethane | Room Temp. | Good to Excellent | nih.gov |

| Bismuth triflate (Bi(OTf)₃) | Alcohols, Phenols | Solvent-free | Room Temp. | >90% | organic-chemistry.org |

| Wells-Dawson Acid (supported) | Phenols | Toluene | Room Temp. | Excellent | conicet.gov.ar |

| NH₄HSO₄@SiO₂ | Alcohols, Phenols | CPME | Room Temp. | ~99% | nih.govbeilstein-journals.org |

| 2,4,6-Trichloro total-synthesis.combeilstein-journals.orgtandfonline.comtriazine (TT) | Alcohols, Phenols | Acetonitrile | Room Temp. | >95% | tubitak.gov.tr |

| Zirconium tetrachloride (ZrCl₄) | Alcohols, Phenols | Dichloromethane | Room Temp. | Good to Excellent | researchgate.net |

Carboxylic Acid Formation and Derivatization Strategies

The synthesis of the target molecule, 2-fluoro-4-(oxan-2-yloxy)benzoic acid, is fundamentally reliant on the synthesis of its precursor, 2-fluoro-4-hydroxybenzoic acid. A common synthetic route to this precursor starts from 2,4-difluorobenzoic acid. chemicalbook.com In this method, the fluorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution than the one at the C2 position. The reaction involves heating 2,4-difluorobenzoic acid with sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). chemicalbook.com The hydroxide ion displaces the C4-fluorine to yield 2-fluoro-4-hydroxybenzoic acid upon acidification. chemicalbook.com This precursor can then undergo tetrahydropyranylation as described previously to yield the final product.

Alternative strategies involve the direct carboxylation of a protected fluorophenol. The Kolbe-Schmitt reaction, a well-known method for carboxylating phenols, could theoretically be applied. However, directing the carboxylation specifically to the desired position on a substituted fluorophenol can be challenging and may lead to mixtures of isomers. Research into the carboxylation of various phenol derivatives indicates that the reaction's efficiency and regioselectivity are highly dependent on the substrate and reaction conditions. researchgate.net An anaerobic microbial consortium has been shown to carboxylate phenols with ortho-substituents, such as 2-fluorophenol, suggesting biochemical routes are also a possibility. cdnsciencepub.com

Derivatization strategies for fluorinated benzoic acids often involve standard organic transformations. For example, the carboxylic acid group can be converted into amides or esters for various applications. globalscientificjournal.comresearchgate.net The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrobenzoic acid, via an amide intermediate, highlights a potential derivatization pathway where the carboxyl group is transformed into a nitrile. google.com

Process Optimization and Yield Enhancement Studies

Optimizing the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid focuses on improving reaction conditions to enhance yield, reduce costs, and minimize environmental impact. nih.gov Key areas for optimization include the choice of catalyst and solvent in the tetrahydropyranylation step.

The shift from homogeneous to heterogeneous catalysts represents a significant process optimization. nih.govbeilstein-journals.org Heterogeneous catalysts, such as silica-supported acids or zeolites, simplify the work-up procedure as they can be removed by simple filtration. conicet.gov.arnih.gov This avoids aqueous extraction steps, reduces solvent waste, and allows for the catalyst to be recovered and reused multiple times without a significant loss of activity, thereby lowering operational costs. conicet.gov.arbeilstein-journals.org

Solvent selection is another critical parameter. The development of solvent-free reaction conditions or the use of environmentally friendly "green" solvents like cyclopentyl methyl ether (CPME) instead of chlorinated hydrocarbons like dichloromethane is a major focus. organic-chemistry.orgnih.gov These green solvents are often less toxic and can be derived from renewable resources. nih.gov

Further optimization can be achieved by fine-tuning reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, using a minimal effective amount of catalyst can prevent side reactions and simplify purification. While many tetrahydropyranylation reactions proceed efficiently at room temperature, gentle heating might be employed to reduce reaction times. conicet.gov.ar Modern approaches to reaction optimization utilize algorithms like Bayesian optimization, which can efficiently explore a wide range of reaction parameters (catalyst, base, solvent, temperature) to rapidly identify conditions that produce the highest yield, reducing the need for extensive and time-consuming experimental screening. nih.gov

Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the advanced spectroscopic and structural characterization of the chemical compound 2-fluoro-4-(oxan-2-yloxy)benzoic acid is not available in the public domain.

Targeted searches for experimental and theoretical data, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, for this specific molecule did not yield any results. Consequently, the detailed analysis as requested in the outline, including data tables and research findings for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Raman Spectroscopy, cannot be provided.

Scientific databases and research articles do contain information on related compounds, such as 2-fluorobenzoic acid, 4-fluorobenzoic acid, and 2-fluoro-4-hydroxybenzoic acid. However, this information is not directly applicable to the unique structure of 2-fluoro-4-(oxan-2-yloxy)benzoic acid and therefore cannot be used to generate a scientifically accurate article on this specific compound as per the user's strict instructions.

At present, the scientific community has not published the specific spectroscopic characterization data required to fulfill the request.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Oxan 2 Yloxy Benzoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 2-fluoro-4-(oxan-2-yloxy)benzoic acid. The compound has a molecular formula of C12H13FO4 and a calculated molecular weight of approximately 240.23 g/mol .

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is expected to ionize to form a molecular ion (M+•), which would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern of substituted benzoic acids is well-understood and can be used to predict the behavior of the title compound. docbrown.infolibretexts.org

Key predicted fragmentation pathways include:

Loss of the hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a prominent acylium ion [M-17]+. For aromatic acids, this is often a very stable and abundant ion. docbrown.info

Loss of the carboxyl group (-COOH): Decarboxylation can lead to the formation of a [M-45]+ fragment. libretexts.org

Cleavage of the ether bond: The bond between the aromatic ring and the oxanyloxy group can break, leading to fragments corresponding to the fluorobenzoic acid moiety and the oxanyl cation.

Fragmentation of the oxane ring: The tetrahydropyran (oxane) ring can undergo cleavage, leading to a series of smaller fragments.

A proposed fragmentation pattern and the corresponding m/z values are detailed in the table below.

| m/z Value (Proposed) | Fragment Ion Formula | Description of Loss |

| 240 | [C12H13FO4]+• | Molecular Ion (M+•) |

| 223 | [C12H12FO3]+ | Loss of hydroxyl radical (•OH) |

| 195 | [C11H12FO2]+ | Loss of carboxyl group (•COOH) |

| 155 | [C7H4FO3]+ | Loss of the oxane ring (C5H9) |

| 139 | [C7H4FO2]+ | Cleavage of the ether bond, retaining the fluorobenzoyl moiety |

| 85 | [C5H9O]+ | Oxanyl cation from ether bond cleavage |

This interactive table outlines the expected major fragments of 2-fluoro-4-(oxan-2-yloxy)benzoic acid under electron ionization mass spectrometry.

X-ray Diffraction Analysis of Related Fluorobenzoic Acid Derivatives for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for 2-fluoro-4-(oxan-2-yloxy)benzoic acid is not publicly documented, analysis of related fluorobenzoic acid derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions.

Studies on compounds such as 4-fluorobenzoic acid have revealed common structural motifs. eurjchem.com A predominant feature of carboxylic acids is the formation of centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups.

A study on a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid provides an example of the crystallographic data that can be obtained. eurjchem.com

| Parameter | Example Value (4-fluorobenzoic acid co-crystal) | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P21/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 11.78 Å, b = 4.03 Å, c = 27.62 Å | The size of the repeating unit in the crystal. |

| Hydrogen Bonding | O-H···O, N-H···O | Describes the key intermolecular forces holding the crystal together. |

This interactive table presents typical data obtained from a single-crystal X-ray diffraction study, using a related fluorobenzoic acid derivative as an example.

Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for verifying the purity and confirming the identity of synthesized 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitative analysis. tandfonline.comtandfonline.com For a compound of this polarity, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5. The presence of a single spot under UV visualization would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity and is the preferred method for accurate analysis. helixchrom.com A reverse-phase method would be most suitable for this compound.

The analysis would typically employ:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with a small amount of an acid like formic or acetic acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile or methanol.

Detection: A UV detector set to a wavelength where the benzene (B151609) ring absorbs strongly, typically around 254 nm.

The identity of the compound can be confirmed by comparing its retention time to that of a certified reference standard. Purity is calculated by integrating the area of the main peak and any impurity peaks.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Principle of Separation |

| TLC | Silica Gel (polar) | Hexane/Ethyl Acetate (nonpolar/polar mixture) | Adsorption; separation based on polarity. |

| HPLC (Reverse-Phase) | C18 Silica (nonpolar) | Water/Acetonitrile with Formic Acid | Partitioning; more polar compounds elute first. |

This interactive table summarizes the typical chromatographic conditions for the analysis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific computational and theoretical investigations on the chemical compound 2-fluoro-4-(oxan-2-yloxy)benzoic acid .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 4 Oxan 2 Yloxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for constructing more complex molecules through esterification, amidation, and conversion to more reactive acyl derivatives.

The carboxylic acid moiety of 2-fluoro-4-(oxan-2-yloxy)benzoic acid can be readily converted into a wide range of esters. These reactions are fundamental for modifying the compound's solubility, steric profile, and electronic properties. Common methods include acid-catalyzed esterification with alcohols or reaction with electrophiles like alkyl halides in the presence of a base.

For instance, Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can produce various alkyl and aryl esters. Alternatively, Williamson ether synthesis-like conditions, using a base to deprotonate the carboxylic acid followed by reaction with an alkyl halide, provides a milder route to ester formation. The choice of alcohol or alkylating agent dictates the nature of the resulting ester, allowing for the synthesis of a diverse library of derivatives. For example, reacting 2-fluoro-4-(oxan-2-yloxy)benzoic acid with methanol under acidic conditions yields methyl 2-fluoro-4-(oxan-2-yloxy)benzoate.

Catalysts often employed in the esterification of benzoic acid derivatives include tin(II) compounds, which are effective in driving the reaction to completion with high purity. google.com The reaction typically involves the removal of water to shift the equilibrium towards the product. google.com

| Reactant (Alcohol) | Ester Product Name | Potential Catalyst | Reaction Type |

|---|---|---|---|

| Methanol | Methyl 2-fluoro-4-(oxan-2-yloxy)benzoate | H₂SO₄ | Fischer Esterification |

| Ethanol | Ethyl 2-fluoro-4-(oxan-2-yloxy)benzoate | Tin(II) oxalate | Catalytic Esterification |

| Isopropanol | Isopropyl 2-fluoro-4-(oxan-2-yloxy)benzoate | H₂SO₄ | Fischer Esterification |

| Benzyl alcohol | Benzyl 2-fluoro-4-(oxan-2-yloxy)benzoate | DCC/DMAP | Steglich Esterification |

The conversion of the carboxylic acid to an amide is another crucial transformation, opening pathways to compounds with applications in medicinal chemistry and materials science. Direct amidation by heating the carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid is typically activated first.

Commonly used coupling agents for amidation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide. This methodology is the cornerstone of peptide synthesis, where the carboxylic acid of one amino acid is coupled to the amine group of another. nih.gov In this context, 2-fluoro-4-(oxan-2-yloxy)benzoic acid can be coupled to amino acids or peptides to introduce a fluorinated, protected phenol (B47542) moiety.

The reaction can be catalyzed by various reagents, including titanium tetrafluoride (TiF₄), which has been shown to be effective for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

| Amine Reactant | Amide Product Name | Coupling Agent/Method |

|---|---|---|

| Ammonia | 2-Fluoro-4-(oxan-2-yloxy)benzamide | SOCl₂ then NH₃ |

| Aniline | N-Phenyl-2-fluoro-4-(oxan-2-yloxy)benzamide | EDC/HOBt |

| Glycine methyl ester | Methyl N-(2-fluoro-4-(oxan-2-yloxy)benzoyl)glycinate | BOP reagent |

| Diethylamine | N,N-Diethyl-2-fluoro-4-(oxan-2-yloxy)benzamide | TiF₄ Catalyst |

For reactions where even activated esters are not reactive enough, the carboxylic acid can be converted into highly reactive acyl halides or anhydrides. Acyl chlorides, the most common acyl halides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution. libretexts.org The resulting 2-fluoro-4-(oxan-2-yloxy)benzoyl chloride is a versatile intermediate that reacts rapidly with a wide range of nucleophiles, including alcohols, amines, and carbanions.

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more common laboratory-scale method for producing anhydrides, particularly unsymmetrical ones, involves reacting an acyl chloride with the carboxylate salt of another carboxylic acid. google.com For example, reacting 2-fluoro-4-(oxan-2-yloxy)benzoyl chloride with sodium acetate would yield the mixed acetic 2-fluoro-4-(oxan-2-yloxy)benzoic anhydride. Such mixed anhydrides are also highly reactive intermediates used in acylation reactions. google.com

Manipulation and Cleavage of the Oxan-2-yloxy Protecting Group

The oxan-2-yloxy group, commonly known as the tetrahydropyranyl (THP) group, serves as a robust protecting group for the phenolic hydroxyl at the 4-position. Its stability to a wide range of non-acidic conditions and its facile removal under acidic conditions make it highly valuable in multistep synthesis.

The THP group is an acetal and is therefore readily cleaved under acidic conditions. Treatment of 2-fluoro-4-(oxan-2-yloxy)benzoic acid with an aqueous acid, such as hydrochloric acid, sulfuric acid, or hydrobromic acid, efficiently removes the protecting group to regenerate the free hydroxyl group, yielding 2-fluoro-4-hydroxybenzoic acid. google.com The reaction proceeds via protonation of the ether oxygen of the THP ring, followed by cleavage to form a stable resonance-stabilized carbocation and the free phenol. The reaction is typically carried out in a protic solvent like methanol, ethanol, or water at mild temperatures.

This deprotection step is often performed towards the end of a synthetic sequence, once modifications to the carboxylic acid moiety or other parts of the molecule are complete. The mildness of the deprotection conditions ensures that many other functional groups remain intact.

In the context of complex molecule synthesis, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group while others remain intact. nih.govresearchgate.net The THP group plays a key role in such strategies due to its distinct cleavage condition (acid-lability).

The THP group is stable to basic conditions used to remove protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group (cleaved by piperidine) and to conditions of catalytic hydrogenolysis used to cleave groups like the benzyloxycarbonyl (Cbz or Z) group. nih.gov This orthogonality allows for a synthetic route where, for example, an Fmoc-protected amine and a THP-protected phenol are present in the same molecule. The Fmoc group can be removed with a base to allow for reaction at the amine, while the THP group remains on the phenol. Subsequently, the THP group can be removed with acid to expose the phenol for further functionalization. This selective deprotection is fundamental in the synthesis of complex peptides, natural products, and functional materials. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Stable to THP Cleavage (Aq. Acid)? | THP Stable to its Cleavage? |

|---|---|---|---|---|

| Oxan-2-yloxy | THP | Aqueous Acid (e.g., HCl) | N/A | N/A |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | Yes |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | No (Conditions are similar) | No |

| Benzyloxycarbonyl | Cbz / Z | H₂/Pd (Hydrogenolysis) | Yes | Yes |

| Benzyl ether | Bn | H₂/Pd (Hydrogenolysis) | Yes | Yes |

Transformations Involving the Aromatic Ring

The aromatic core of 2-fluoro-4-(oxan-2-yloxy)benzoic acid is adorned with three distinct substituents: a fluorine atom, an oxan-2-yloxy group, and a carboxylic acid function. The interplay of the electronic properties of these groups dictates the reactivity and regioselectivity of transformations involving the benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the outcome of such reactions on a substituted benzene ring is governed by the directing effects and activating or deactivating nature of the substituents already present. In the case of 2-fluoro-4-(oxan-2-yloxy)benzoic acid, the fluorine, oxan-2-yloxy, and carboxylic acid groups exert competing influences.

The directing effects of these substituents are summarized in the table below:

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | -I > +M | Deactivating | Ortho, Para |

| -O-R (Oxan-2-yloxy) | +M > -I | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | -M, -I | Deactivating | Meta |

Data compiled from established principles of organic chemistry.

The oxan-2-yloxy group, being an alkoxy substituent, is a potent activating group. The oxygen atom's lone pairs are readily delocalized into the benzene ring via the resonance effect (+M), which outweighs its inductive electron withdrawal (-I). This significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack at these sites.

Conversely, the carboxylic acid group is a strong deactivating group. Both its inductive and resonance effects withdraw electron density from the aromatic ring. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

When considering the combined influence of these three substituents on 2-fluoro-4-(oxan-2-yloxy)benzoic acid, a clear regiochemical preference emerges. The powerful activating and ortho, para-directing effect of the oxan-2-yloxy group at position 4 will dominate. The position ortho to the oxan-2-yloxy group (position 3) and the other ortho position (position 5) are the most activated sites for electrophilic substitution. The fluorine at position 2 also directs to its ortho (position 3) and para (position 5) positions. The meta-directing carboxylic acid at position 1 will direct to position 3 and 5. Therefore, electrophilic substitution is strongly favored at positions 3 and 5. Between these two, steric hindrance from the adjacent carboxylic acid group at position 1 might slightly disfavor substitution at position 2, making position 5 the most probable site for attack by an incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions at Fluorine-substituted Positions

The carbon-fluorine bond is the strongest single bond in organic chemistry, which has historically made aryl fluorides challenging substrates for cross-coupling reactions. rsc.org However, recent advancements in catalysis have enabled the activation of C-F bonds, allowing for the participation of fluoroaromatics in a variety of useful transformations. mdpi.comresearchgate.net Transition metal complexes, particularly those of nickel and palladium, have proven effective in mediating these reactions. organic-chemistry.org

For a molecule like 2-fluoro-4-(oxan-2-yloxy)benzoic acid, the fluorine atom at the 2-position represents a potential handle for metal-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce new carbon-carbon or carbon-heteroatom bonds at this specific position.

Several types of cross-coupling reactions have been successfully applied to aryl fluorides, and by analogy, could be applicable to 2-fluoro-4-(oxan-2-yloxy)benzoic acid.

Examples of Metal-Catalyzed Cross-Coupling Reactions of Aryl Fluorides

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Product Type |

| Suzuki Coupling | Pd complexes with phosphine ligands | Organoboron reagents | Biaryls |

| Stille Coupling | Pd complexes | Organotin reagents | Biaryls, vinyl/alkynyl arenes |

| Kumada Coupling | Ni or Pd complexes | Grignard reagents | Alkylated/arylated arenes |

| Buchwald-Hartwig Amination | Pd complexes with specialized ligands | Amines | Aryl amines |

| Sonogashira Coupling | Pd/Cu co-catalysis | Terminal alkynes | Aryl alkynes |

This table represents common cross-coupling reactions and typical catalyst systems for aryl fluorides, based on broad literature findings.

The reactivity of the C-F bond in these reactions is often influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups can facilitate the oxidative addition step, which is often rate-limiting. In 2-fluoro-4-(oxan-2-yloxy)benzoic acid, the deactivating carboxylic acid group could potentially enhance the reactivity of the C-F bond towards certain catalytic systems.

It is important to note that the other functional groups on the molecule, namely the carboxylic acid and the oxan-2-yloxy ether, would need to be compatible with the reaction conditions. The acidic proton of the carboxylic acid might need to be protected or a base-free protocol employed. The oxan-2-yloxy group, being an acetal, is sensitive to acidic conditions but generally stable to the basic and neutral conditions often used in cross-coupling. organic-chemistry.orgnih.govd-nb.info

Stereochemical Control and Diastereoselectivity in Derivatization Reactions

The oxan-2-yloxy group in 2-fluoro-4-(oxan-2-yloxy)benzoic acid introduces a chiral center at the anomeric carbon (C-2 of the oxane ring). Since the starting material, 2-fluoro-4-hydroxybenzoic acid, is achiral, its reaction with dihydropyran to form the tetrahydropyranyl (THP) ether results in a racemic mixture of two enantiomers. organic-chemistry.orgiris-biotech.de This has significant implications for subsequent derivatization reactions, as the presence of this stereocenter can lead to the formation of diastereomers if a new stereocenter is created or if the molecule reacts with a chiral reagent.

The chiral environment provided by the oxan-2-yloxy group can, in principle, influence the stereochemical outcome of reactions at other parts of the molecule. This could manifest as diastereoselectivity, where one diastereomer is formed in preference to another. The degree of this selectivity would depend on several factors, including the proximity of the reaction center to the chiral THP group, the nature of the transition state, and the reaction conditions.

For instance, in reactions involving the carboxylic acid group, such as esterification with a chiral alcohol or amidation with a chiral amine, the resulting products would be diastereomers. The chiral THP ether moiety could potentially influence the relative rates of formation of these diastereomers, leading to a diastereomeric excess.

Similarly, if a reaction were to create a new stereocenter on the aromatic ring or its substituents, the existing chirality of the oxan-2-yloxy group could direct the approach of the reagent, favoring the formation of one diastereomer over the other. While specific studies on 2-fluoro-4-(oxan-2-yloxy)benzoic acid are not available, the principles of diastereoselective reactions in chiral molecules are well-established. nih.goviupac.org The flexible nature of the oxane ring and the conformational preferences it adopts could play a crucial role in the transmission of stereochemical information.

It is also important to consider that while the THP group can induce diastereoselectivity, it is often used as a protecting group and may be removed in a later synthetic step. iris-biotech.de The removal of the THP group would also remove the stereocenter it introduced, unless the diastereomers were separated at an intermediate stage.

Role of 2 Fluoro 4 Oxan 2 Yloxy Benzoic Acid in Complex Molecule Synthesis

Precursor in Multistep Organic Synthesis of Novel Scaffolds

The design of multistep synthetic routes to novel molecular scaffolds often necessitates the use of starting materials with orthogonal functional groups that can be addressed in a stepwise manner. 2-Fluoro-4-(oxan-2-yloxy)benzoic acid is a prime example of such a precursor. The oxan-2-yloxy group, a tetrahydropyranyl (THP) ether, serves as a robust protecting group for the phenolic hydroxyl of 2-fluoro-4-hydroxybenzoic acid. This protection is crucial as it allows the carboxylic acid moiety to undergo a variety of transformations, such as amidation or esterification, without interference from the more nucleophilic hydroxyl group.

Once the desired modifications at the carboxyl group are complete, the THP ether can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group. This newly deprotected functionality can then participate in subsequent reactions, including etherification, esterification, or nucleophilic aromatic substitution, thereby enabling the construction of intricate and highly functionalized molecular architectures. For instance, 2-fluoro-4-hydroxybenzoic acid, the deprotected parent of the title compound, is a known intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). ossila.com Its use in the synthesis of immunoadjuvants, where it is coupled with polyphosphazene, highlights the importance of its distinct functional groups. ossila.com The strategic protection of the hydroxyl group as a THP ether in the form of 2-fluoro-4-(oxan-2-yloxy)benzoic acid would be a logical step in a multistep synthesis of such complex molecules to ensure high yields and chemoselectivity.

A related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, has been utilized in the preparation of novel diazepinylbenzoic acid retinoid-X-receptor antagonists, which are being investigated as potential treatments for obesity, diabetes, and cancer. nih.gov This underscores the utility of fluorinated benzoic acid derivatives in medicinal chemistry for the synthesis of novel therapeutic scaffolds.

| Feature | Role in Synthesis |

| Carboxylic Acid | Enables amide bond formation, esterification, and other coupling reactions. |

| Fluorine Atom | Modulates acidity, basicity, and metabolic stability of the final molecule. |

| Oxan-2-yloxy Group | Protects the reactive hydroxyl group during initial synthetic steps. |

| Deprotection | Mild acidic conditions reveal the hydroxyl group for further functionalization. |

Intermediate in the Construction of Diverse Chemical Libraries

The generation of chemical libraries containing a multitude of structurally distinct compounds is a cornerstone of modern drug discovery and chemical biology. These libraries are screened against biological targets to identify new lead compounds. 2-Fluoro-4-(oxan-2-yloxy)benzoic acid is an ideal intermediate for the construction of such libraries due to its trifunctional nature, which allows for the introduction of diversity at multiple points in the molecular scaffold.

Starting with this intermediate, a variety of amines can be coupled to the carboxylic acid to generate a library of amides. Subsequently, after deprotection of the oxan-2-yloxy group, the revealed phenolic hydroxyl can be reacted with a diverse set of alkylating or acylating agents. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds from a single, versatile intermediate. The fluorine atom at the 2-position can also influence the conformational preferences of the final molecules, further expanding the structural diversity of the library.

The value of such functionalized building blocks is evident in their application in creating high-performance materials and in biochemical research to study enzyme inhibition. chemimpex.com The ability to systematically modify different parts of the molecule is key to understanding structure-activity relationships (SAR) and optimizing the properties of lead compounds.

| Diversification Point | Reagents | Resulting Functional Group |

| Carboxylic Acid | Diverse amines, alcohols | Amides, esters |

| Hydroxyl (after deprotection) | Alkyl halides, acyl chlorides | Ethers, esters |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create libraries of structurally complex and diverse small molecules, often inspired by natural products. nih.gov Unlike traditional target-oriented synthesis, which focuses on a single product, DOS seeks to explore a wide range of chemical space. nih.gov 2-Fluoro-4-(oxan-2-yloxy)benzoic acid is a building block well-suited for DOS strategies, particularly those following a "build/couple/pair" approach.

In the "build" phase, the compound itself represents a carefully designed starting material with latent reactivity. In the "couple" phase, the carboxylic acid can be coupled with a variety of other building blocks, for example, those containing multiple functional groups and stereocenters. The "pair" phase would then involve intramolecular reactions that lead to the formation of complex and diverse ring systems. The fluorine atom and the deprotected hydroxyl group can steer these cyclization reactions and provide additional points for diversification.

The overarching goal of DOS is to generate novel molecular scaffolds that are underrepresented in typical screening collections. cam.ac.uk By employing a highly functionalized and strategically protected building block like 2-fluoro-4-(oxan-2-yloxy)benzoic acid, chemists can access a wider array of molecular architectures, increasing the probability of discovering compounds with novel biological activities. nih.govrsc.org The creation of three-dimensional fragments for fragment-based drug discovery is another area where DOS is making significant contributions, and versatile building blocks are essential for the success of this approach. frontiersin.org

Future Research Directions and Emerging Avenues

Development of Greener and Sustainable Synthetic Routes

The pharmaceutical and chemical industries are increasingly under pressure to adopt more environmentally friendly practices. jddhs.com Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and using less hazardous substances, are central to this shift. jocpr.commdpi.com For a molecule like 2-fluoro-4-(oxan-2-yloxy)benzoic acid, future research will likely prioritize the development of synthetic routes that are both efficient and sustainable.

Key areas of focus will include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical CO2, or bio-based solvents derived from renewable resources. jocpr.com

Catalysis: Employing catalytic reactions, including biocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving atom economy. pharmaceutical-technology.com This could involve developing novel catalysts for the fluorination or etherification steps.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. jocpr.com

Energy Efficiency: Exploring energy-efficient synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

The adoption of these green chemistry approaches can lead to significant cost savings and improved operational efficiency, making the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid and its derivatives more economically viable and environmentally responsible. ispe.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govuc.pt Integrating the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid with flow chemistry and automated platforms is a promising avenue for future research.

Potential benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of potentially hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time, and they often lead to higher yields and purity compared to batch synthesis. acs.org

Automated Optimization: Automated synthesis platforms, which can include robotic liquid handlers and integrated analytical tools, can be used to rapidly screen and optimize reaction conditions, accelerating the development of efficient synthetic routes. nih.govnih.gov

Advanced Analytical Techniques for Isotopic Labeling and Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and for designing new reactions. Isotopic labeling is a powerful technique for elucidating reaction pathways by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.innumberanalytics.com

Future research in this area for compounds like 2-fluoro-4-(oxan-2-yloxy)benzoic acid could involve:

Deuterium and Carbon-13 Labeling: Synthesizing isotopically labeled versions of the starting materials to probe the mechanisms of the fluorination, etherification, and other key reaction steps.

Fluorine-18 (B77423) Labeling for PET: Developing methods for the introduction of the positron-emitting isotope fluorine-18 would make derivatives of this compound potential candidates for Positron Emission Tomography (PET) imaging agents. arkat-usa.org

Advanced Spectroscopic Techniques: Utilizing advanced NMR and mass spectrometry techniques to analyze the isotopically labeled products and intermediates, providing detailed insights into reaction intermediates and transition states. researchgate.netnih.gov

These mechanistic studies can lead to a more rational approach to reaction optimization and the development of novel synthetic methodologies. researchgate.net

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods can be used to predict the properties of molecules and to design new derivatives with desired characteristics.

For 2-fluoro-4-(oxan-2-yloxy)benzoic acid, computational approaches can be applied to:

Predict Reactivity: Using density functional theory (DFT) and other quantum chemical methods to calculate molecular properties such as electrostatic potential and frontier molecular orbitals, which can provide insights into the molecule's reactivity and guide the design of new reactions. scielo.org.zaniscpr.res.inresearchgate.net

Design Novel Derivatives: In silico screening and design of new derivatives with tailored electronic and steric properties for specific applications, such as enhanced binding to a biological target or improved material properties.

Structure-Activity Relationship (SAR) Studies: Building computational models to understand the relationship between the structure of derivatives and their biological activity or physical properties, which can accelerate the optimization process.

By combining computational design with experimental synthesis, researchers can more efficiently explore the chemical space around the 2-fluoro-4-(oxan-2-yloxy)benzoic acid scaffold and identify new molecules with valuable properties.

Exploration of Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of traditional organic chemistry, offers a powerful strategy for the synthesis of complex molecules. nih.gov Enzymes can catalyze reactions with high regio-, stereo-, and chemo-selectivity under mild conditions, which can simplify synthetic routes and reduce the need for protecting groups. numberanalytics.comupcebu.edu.ph

Future research into chemoenzymatic approaches for the synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoic acid and its analogs could focus on:

Biocatalytic Fluorination: Investigating the use of fluorinase enzymes to introduce the fluorine atom onto the aromatic ring in a highly selective manner. numberanalytics.comnih.gov

Enzymatic Esterification and Hydrolysis: Employing lipases or esterases for the selective formation or cleavage of ester derivatives, which could be useful for prodrug strategies or for creating building blocks for further synthesis. nih.gov

Engineered Enzymes: Using directed evolution and protein engineering to create novel enzymes with tailored substrate specificities and catalytic activities for specific transformations related to the synthesis of this compound family.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-4-(oxan-2-yloxy)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-fluoro-4-hydroxybenzoic acid with oxan-2-yl derivatives (e.g., via Mitsunobu or nucleophilic substitution reactions). Key steps include:

- Reagent Selection : Use activating agents like carbodiimides or organocatalysts to enhance coupling efficiency.

- Purification : Employ column chromatography or recrystallization to isolate the product, as seen in analogous fluorinated benzoic acid syntheses .

- Yield Optimization : Adjust reaction stoichiometry (e.g., excess oxane reagent) and monitor temperature (e.g., 60–80°C for 12–24 hours). In related compounds, yields improved from 50% to 75% by optimizing solvent polarity (e.g., DMF vs. THF) .

Q. What analytical techniques are most effective for characterizing the purity and structure of 2-fluoro-4-(oxan-2-yloxy)benzoic acid?

- Methodological Answer :

- LC-MS : Ideal for qualitative and quantitative analysis, as demonstrated for benzoic acid derivatives. Use reverse-phase columns (C18) with mobile phases like methanol/water (0.1% formic acid) for optimal separation .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. ¹H/¹³C NMR can resolve oxane ring integration and ester/ether linkages .

- HPLC Purity Assays : Gradient elution (e.g., acetonitrile/water) with UV detection at 254 nm ensures >95% purity, as standard in pharmaceutical impurity profiling .

Q. How should researchers handle and store 2-fluoro-4-(oxan-2-yloxy)benzoic acid to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Stability data for similar compounds indicate degradation <5% over 6 months under these conditions .

- Handling : Use gloveboxes or fume hoods to avoid moisture. Incompatible with strong oxidizers (e.g., HNO₃, KMnO₄), which may generate hazardous decomposition products like CO₂ .

Advanced Research Questions

Q. How can computational modeling be applied to predict the biological activity or material properties of 2-fluoro-4-(oxan-2-yloxy)benzoic acid derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., RARα) using software like AutoDock Vina. For example, fluorinated benzoic acids showed enhanced receptor binding affinity due to electron-withdrawing effects .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Fluorinated MOF linkers demonstrated improved CO₂ adsorption capacities (4.1 mmol g⁻¹ at 1 bar) via dipole interactions .

Q. What strategies are recommended for resolving contradictions in reported solubility or toxicity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Cross-Validation : Use multiple assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) to confirm toxicity profiles. For compounds lacking acute toxicity data (e.g., ), extrapolate from structural analogs (e.g., 2-chloro-4-fluoro derivatives) .

- Solubility Profiling : Employ shake-flask methods with buffered solutions (pH 1–10) and co-solvents (DMSO ≤1%). Compare with HPLC-derived logP values to resolve discrepancies .

Q. What role does the oxan-2-yloxy group play in modifying the physicochemical properties of benzoic acid derivatives in drug design?

- Methodological Answer :

- Lipophilicity : The oxane ring increases logP by ~1.5 units compared to non-ether analogs, enhancing membrane permeability. For example, oxane-substituted RARα antagonists showed 3-fold higher cellular uptake .

- Metabolic Stability : Ether linkages resist esterase hydrolysis, prolonging half-life in vivo. In preclinical models, oxane-modified compounds exhibited t₁/₂ > 8 hours vs. 2 hours for ester analogs .

Q. How can researchers design structure-activity relationship (SAR) studies for 2-fluoro-4-(oxan-2-yloxy)benzoic acid analogs to optimize pharmacological profiles?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varying oxane ring sizes (e.g., oxolane vs. oxepane) to assess steric effects. In MOF studies, tetrazolyl-fluorinated linkers outperformed carboxylate-only variants in gas adsorption .

- Functional Group Substitution : Replace fluorine with Cl, Br, or CF₃ to modulate electronic effects. SAR for RARα antagonists revealed IC₅₀ values ranging from 0.2 µM (F) to 1.5 µM (Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.